molecular formula C10H13NO B12989967 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine

7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine

Cat. No.: B12989967
M. Wt: 163.22 g/mol
InChI Key: YTBNXSWNPKLTIX-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl alcohol, followed by a CuI-catalyzed N-arylation reaction . Another approach involves the conversion of 5-methylanthranilic acid to 1,2,3,5-tetrahydro-7-methyl-4,1-benzoxazepine through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable one-pot synthesis procedures. These methods often utilize recyclization reactions and multicomponent heterocyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazepine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-methyl-1,2,3,5-tetrahydro-4,1-benzoxazepine

InChI

InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-12-5-4-11-10/h2-3,6,11H,4-5,7H2,1H3

InChI Key

YTBNXSWNPKLTIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCCOC2

Origin of Product

United States

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